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CYP3A4 Inhibitors & Abemaciclib Exposure

Concomitant use of abemaciclib with strong CYP3A4 inhibitors increases plasma concentrations of

abemaciclib and its active metabolites. The following table summarizes the quantitative impact and

recommended management strategies.

. Impact on Abemaciclib (and active
CYP3AA4 Inhibitor

Recommended Action

species)

Ketoconazole 1 7.15-fold (predicted AUC of potency-  Avoid concomitant use. If combination is

(strong) adjusted unbound active species) [1] unavoidable, reduce abemaciclib dose
[2] [3].

Itraconazole 1 3.78-fold (predicted AUC of potency-  Avoid concomitant use. If combination is

(strong) adjusted unbound active species) [1] unavoidable, reduce abemaciclib dose
[2] [3].

Clarithromycin 1 3.4-fold (abemaciclib AUC); 1 2.5- Reduce abemaciclib dose [2].

(strong) fold (potency-adjusted unbound active

species) [1]
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Impact on Abemaciclib (and active

CYP3A4 Inhibitor . Recommended Action

species)
Verapamil 1 1.62-fold (predicted AUC of potency-  Monitor for adverse reactions; consider
(moderate) adjusted unbound active species) [1] dose reduction [2].
Diltiazem 1 2.37-fold (predicted AUC of potency-  Monitor for adverse reactions; consider
(moderate) adjusted unbound active species) [1] dose reduction [2].

Dose Reduction Guidelines:

¢ For patients taking 150 mg or 200 mg twice daily: Reduce the dose to 100 mg twice daily when
co-administered with a strong CYP3A4 inhibitor [2].

¢ For patients already reduced to 100 mg twice daily: Further reduce the dose to 50 mg twice daily
[2].

o After discontinuation of inhibitor: The abemaciclib dose should be increased (after 3-5 half-lives
of the inhibitor) to the dose used prior to initiating the inhibitor [2].

Experimental Protocols & Key Evidence

The following methodologies from key studies provide the evidence base for the interaction data.

Physiologically Based Pharmacokinetic (PBPK) Modeling

This study predicted interactions with inhibitors that had not been clinically tested [1] [4].

e Objective: To predict the effect of various strong and moderate CYP3A4 inhibitors on the exposure of
abemaciclib and its active metabolites (M2, M18, M20) using a PBPK model.
¢ Methodology:
o A PBPK model for abemaciclib and its metabolites was developed and verified using in vitro
data, an absolute bioavailability study, and a human radiolabel disposition study.
o The model was optimized using clinical drug interaction study results with clarithromycin (strong
inhibitor) and rifampin (strong inducer).
o The verified model was then used to simulate exposures following single doses of 200 mg
abemaciclib with various CYP3A4 inhibitors.
e Key Parameters: The model focused on the area under the plasma concentration-time curve (AUC)
of the "potency-adjusted unbound active species," which represents the combined pharmacologically
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active moieties.

Clinical Drug Interaction Study

This study provided clinical validation for the PBPK model [1].

¢ Objective: To clinically assess the impact of a strong CYP3A4 inhibitor (clarithromycin) and a strong
inducer (rifampin) on the exposure of abemaciclib.
¢ Methodology:
o Aclinical study was conducted in healthy subjects or cancer patients.
o Participants received abemaciclib alone and in combination with clarithromycin.
o Pharmacokinetic parameters (AUC, C~max~) for abemaciclib and its active metabolites were
measured and compared.

¢ Key Findings: Clarithromycin increased the AUC of abemaciclib by 3.4-fold and the AUC of the
potency-adjusted unbound active species by 2.5-fold.

Abemaciclib Metabolism and CYP3A4 Inhibition
Pathway

The diagram below illustrates the metabolic pathway of abemaciclib and the site of action for CYP3A4

inhibitors.

Strong CYP3A4 Inhibitor

Abemaciclib (e.g., Ketoconazole)
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Key Clinical Management Notes

e Strong CYP3A4 Inducers: Concomitant use with strong CYP3A4 inducers (e.g., rifampin,
phenytoin, carbamazepine, St. John's wort) should be avoided, as they can significantly decrease
abemaciclib plasma concentrations and reduce efficacy [2] [3] [5].

e Abemaciclib as a Perpetrator: Unlike some other CDK4/6 inhibitors, abemaciclib does not have a
clinically meaningful effect on the pharmacokinetics of substrates for CYP1A2, CYP2C9, CYP2D6,
or CYP3AA4, acting primarily as a victim drug in interactions [6] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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